ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a quinoline-based compound with a piperidine ring and a tosyl group. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is a quinolone-based compound . It has been found to have high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase (PDB ID: 2XCR) , Mycobacterium tuberculosis topoisomerase II (PDB ID: 5BTL) , and Streptococcus pneumoniae topoisomerase IV (PDB ID: 4KPF) . These targets are crucial for bacterial DNA replication, and their inhibition can lead to the death of the bacteria .
Mode of Action
The compound interacts with its targets by binding to the active centers of these macromolecules . This interaction inhibits the normal function of these targets, leading to the disruption of bacterial DNA replication .
Biochemical Pathways
Given its targets, it is likely that it disrupts the dna replication pathway in bacteria . This disruption can lead to the cessation of bacterial growth and eventually, bacterial death .
Result of Action
The molecular and cellular effects of the compound’s action are the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth and eventually, bacterial death .
Biochemical Analysis
Biochemical Properties
A molecular docking study has shown that it has high affinity towards the active centers of macromolecules of bacterial targets . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can be synthesized through multiple synthetic routes. One of the most suitable methods involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). The reaction mixture is then crystallized from methanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Piperidine derivatives: Compounds such as piperidinecarboxylic acids and piperidinones, which have various pharmacological applications.
Uniqueness
ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE stands out due to its unique combination of a quinoline ring, a piperidine ring, and a tosyl group. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and development. Its potential antibacterial and anticancer properties further highlight its significance in scientific research.
Properties
IUPAC Name |
ethyl 1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-12-14-26(15-13-18)23-20-6-4-5-7-21(20)25-16-22(23)31(28,29)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVGNFQNZAWYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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